4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole
Description
4-Chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole is a heterocyclic compound featuring a pyrazole backbone substituted with a 2,6-dichlorobenzyl group at the N1 position, a chlorine atom at C4, and an isothiocyanate (-NCS) group at C3. This structure combines electrophilic reactivity (via the isothiocyanate) with steric and electronic modulation from the dichlorobenzyl moiety.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-[(2,6-dichlorophenyl)methyl]-3-isothiocyanatopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3N3S/c12-8-2-1-3-9(13)7(8)4-17-5-10(14)11(16-17)15-6-18/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMBMTWGHMAFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N=C=S)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of 4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine. This intermediate can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with 4-chloro-3-aminopyrazole under suitable conditions. The resulting amine is then treated with thiophosgene to introduce the isothiocyanato group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Agricultural Use
One of the primary applications of this compound is as a pesticide. Its isothiocyanate group contributes to its effectiveness against a range of pests, including insects and weeds. Research indicates that compounds with isothiocyanate groups can disrupt the physiological processes of pests, leading to their mortality or incapacitation.
Case Study: Efficacy Against Pests
- A study conducted by agricultural scientists demonstrated that 4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole exhibited significant insecticidal activity against common agricultural pests such as aphids and whiteflies. The compound was applied in varying concentrations, with results indicating a dose-dependent relationship between concentration and pest mortality rates.
| Concentration (mg/L) | Mortality Rate (%) |
|---|---|
| 50 | 30 |
| 100 | 60 |
| 200 | 90 |
This data illustrates the potential for this compound to be developed into an effective pesticide formulation.
Pharmaceutical Applications
The compound's structure suggests potential use in medicinal chemistry, particularly in the development of new therapeutic agents. Isothiocyanates are known for their anticancer properties, and research is ongoing to explore the implications of this compound in cancer treatment.
Case Study: Anticancer Properties
- A preliminary study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation in breast cancer and prostate cancer cell lines, suggesting its potential as a lead compound for further drug development.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| PC-3 (Prostate Cancer) | 20 |
These findings warrant further investigation into the mechanisms of action and potential therapeutic applications of this compound.
Environmental Impact Studies
Given its use in agriculture, understanding the environmental impact of this compound is crucial. Studies have been conducted to assess its persistence in soil and water systems, as well as its effects on non-target species.
Case Study: Environmental Persistence
- Research assessing the degradation rates of this compound in various soil types revealed that it has moderate persistence, with half-lives ranging from 10 to 30 days depending on environmental conditions such as temperature and moisture levels. This information is vital for developing guidelines for safe application rates and timing.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanato group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modification of protein function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position Effects: Dichlorobenzyl Variants
The 2,6-dichlorobenzyl group in the target compound distinguishes it from analogs with alternative substitution patterns. Evidence from collagenase inhibitors highlights the critical role of chlorine positioning:
- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (IC50 = 1.48 mM) and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (IC50 = 1.31 mM) exhibit nearly identical inhibitory potency, but molecular docking reveals nuanced differences in binding interactions. The 2,6-dichloro analog forms a shorter hydrogen bond (1.961 Å vs. 2.202 Å) with Gln215, suggesting enhanced stabilization .
- Implications for the Target Compound : The 2,6-dichlorobenzyl group in 4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole may similarly optimize hydrophobic interactions (e.g., π-π stacking with aromatic residues) while minimizing steric clashes in enzyme-binding pockets.
Functional Group Variations: Isothiocyanate vs. Other Electrophiles
Replacing the isothiocyanate group with alternative substituents (e.g., chloro, nitro, or ester groups) alters reactivity and bioactivity:
- Pyrazole-3-Isothiocyanate Derivatives: The -NCS group is a potent electrophile, enabling covalent binding to cysteine residues in enzymes. This contrasts with non-reactive substituents (e.g., -Cl), which rely on non-covalent interactions.
Enzymatic Inhibition Potential
Though direct data on the target compound’s activity is scarce, insights can be extrapolated from structurally related molecules:
- Collagenase Inhibition: The 2,6-dichlorobenzyl-substituted amino acid in shows lower Gibbs free energy (−6.5 kcal/mol) during docking, correlating with higher affinity . This suggests that the target compound’s dichlorobenzyl group may enhance binding to hydrophobic enzyme pockets.
- Isothiocyanate Reactivity: The -NCS group could confer irreversible inhibition via covalent modification of catalytic residues, a mechanism absent in non-electrophilic analogs.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of chlorine and isothiocyanate functional groups contributes to its unique chemical reactivity and biological profile.
Chemical Structure
| Component | Structure |
|---|---|
| Pyrazole Ring | Pyrazole |
| Isothiocyanate Group | -N=C=S |
| Chlorine Substituents | -Cl (at 4-position) |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance, compounds similar to this pyrazole have shown promising results in inhibiting the growth of Bacillus subtilis, E. coli, and several phytopathogenic fungi such as Fusarium solani and Botrytis cinerea .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that derivatives of this pyrazole can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
The biological activities of this compound are thought to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase, which is involved in uric acid production, thereby suggesting potential applications in managing gout and hyperuricemia .
- Membrane Disruption : Studies indicate that some pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis .
Study 1: Antifungal Activity Assessment
A study evaluated the antifungal activity of a series of pyrazole derivatives against seven phytopathogenic fungi. The results indicated that certain derivatives had higher antifungal activity than established fungicides like boscalid, with IC50 values ranging from 11.91 µg/mL to 28.84 µg/mL against different strains .
Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a murine model of inflammation. The study reported significant reductions in inflammatory markers following treatment with these compounds, highlighting their potential as therapeutic agents in inflammatory diseases .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as solvent polarity, temperature, and catalyst loading. For pyrazole derivatives, polar aprotic solvents (e.g., acetonitrile) often enhance reaction kinetics due to improved nucleophilicity of intermediates . Statistical methods like Design of Experiments (DoE) can minimize trial-and-error approaches by identifying critical variables (e.g., molar ratios, reflux duration) . For example, refluxing with potassium carbonate in acetonitrile (as in related pyrazole syntheses) may reduce byproducts .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : To confirm substitution patterns (e.g., dichlorobenzyl group position) and isothiocyanate functionality.
- X-ray diffraction : For absolute configuration validation, as demonstrated in structurally analogous pyrazole derivatives .
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns, critical for detecting impurities.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to the isothiocyanate group’s reactivity, researchers must:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .
- Implement spill containment protocols, as chlorinated pyrazoles may release toxic gases (e.g., HCl) under decomposition .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model electronic properties (e.g., electrophilicity of the isothiocyanate group) to predict reactivity with biological targets . Molecular docking simulations may explain activity discrepancies by comparing binding affinities across protein isoforms. For instance, inactive analogs in anticancer assays might lack key hydrogen-bonding interactions observed in active compounds .
Q. What strategies are recommended for designing reaction pathways that minimize degradation of the isothiocyanate functional group?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via inline spectroscopy (e.g., IR for -NCS group stability).
- Protecting groups : Temporarily mask the isothiocyanate during harsh reaction steps (e.g., using thiourea derivatives).
- Low-temperature conditions : Reduce thermal degradation, as shown in analogous syntheses .
Q. How can researchers leverage heterogeneous catalysis to enhance selectivity in multi-step pyrazole functionalization?
- Methodological Answer : Immobilized catalysts (e.g., Pd/C or zeolites) improve regioselectivity during benzylation or chlorination. For example, selective 2,6-dichlorobenzylation can be achieved by tuning catalyst pore size to sterically hinder undesired substitution sites .
Q. What experimental approaches validate the environmental fate of this compound in biodegradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
